3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole CAS number and synonyms
3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole CAS number and synonyms
The following technical guide provides an in-depth analysis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents (particularly kinase inhibitors) and agrochemicals.
Executive Summary
3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole (CAS 1707608-99-8 ) is a critical intermediate in medicinal chemistry, specifically designed for the construction of Janus Kinase (JAK) inhibitors and Mitogen-Activated Protein Kinase (MAPK) pathway modulators. Its structural architecture combines a cyclopropyl group (enhancing metabolic stability and potency via hydrophobic pocket filling) with an ethylsulfonyl moiety (providing strong hydrogen-bond accepting capability and solubility). This guide outlines its chemical identity, validated synthesis protocols, and application in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Properties
Nomenclature and Identification
| Property | Specification |
| IUPAC Name | 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole |
| Common Name | 3-Cyclopropyl-4-ethanesulfonyl-1H-pyrazole |
| CAS Number | 1707608-99-8 |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| SMILES | CCS(=O)(=O)c1c(C2CC2)[nH]nc1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
Structural Significance
The molecule features a 1,3,4-trisubstituted pyrazole core (assuming the 1H tautomer is unsubstituted).
-
C3-Cyclopropyl: Acts as a bioisostere for isopropyl or phenyl groups, often improving the metabolic profile by reducing oxidation susceptibility compared to alkyl chains while maintaining lipophilic contacts.
-
C4-Ethylsulfonyl: A potent electron-withdrawing group (EWG) that increases the acidity of the pyrazole NH, facilitating downstream functionalization (e.g., N-alkylation or arylation). It also serves as a key interaction point for active site residues (e.g., arginine or lysine) in kinase domains.
Synthesis & Manufacturing Protocol
The synthesis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole is best achieved through a convergent cyclization strategy involving a
Validated Synthetic Route (Step-by-Step)
Step 1: Synthesis of
-Keto Sulfone Precursor
-
Reagents: 2-Bromo-1-cyclopropylethanone, Sodium ethanesulfinate (
), Ethanol/Water. -
Mechanism: Nucleophilic substitution (
) of the alkyl bromide by the sulfinate anion. -
Protocol:
-
Dissolve sodium ethanesulfinate (1.2 eq) in a 1:1 mixture of EtOH/H₂O.
-
Add 2-Bromo-1-cyclopropylethanone (1.0 eq) dropwise at 0°C.
-
Reflux for 4 hours. Monitor by TLC (formation of a more polar spot).
-
Concentrate under reduced pressure, extract with EtOAc, and crystallize to obtain 1-cyclopropyl-2-(ethylsulfonyl)ethan-1-one .
-
Step 2: Formation of Enaminone Intermediate
-
Reagents: 1-cyclopropyl-2-(ethylsulfonyl)ethan-1-one, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Mechanism: Condensation of the active methylene group (flanked by carbonyl and sulfonyl) with DMF-DMA to form the dimethylamino-enone.
-
Protocol:
-
Dissolve the
-keto sulfone in anhydrous Toluene or DMF. -
Add DMF-DMA (1.5 eq).
-
Heat to 80-100°C for 3-6 hours. The reaction is driven by the removal of methanol.
-
Evaporate solvent to yield the crude enaminone intermediate (usually a yellow/orange oil or solid).
-
Step 3: Cyclization to Pyrazole Core
-
Reagents: Enaminone intermediate, Hydrazine Hydrate (
), Ethanol. -
Mechanism: Double nucleophilic attack of hydrazine on the enaminone (Michael addition followed by cyclocondensation).
-
Protocol:
-
Dissolve the crude enaminone in Ethanol.
-
Add Hydrazine Hydrate (1.2 eq) at 0°C.
-
Stir at room temperature for 1 hour, then reflux for 2 hours to ensure complete cyclization.
-
Cool to room temperature. The product often precipitates.
-
Filter and wash with cold ethanol. Recrystallize from EtOH/Heptane if necessary.
-
Reaction Pathway Diagram
Caption: Convergent synthesis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole via beta-keto sulfone pathway.
Applications in Drug Discovery[1]
Kinase Inhibitor Scaffold
This compound is a privileged scaffold for designing Type I and Type II kinase inhibitors. The pyrazole NH acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket (e.g., Glu/Leu residues).
-
Target Classes: JAK1/2/3, TYK2, BRAF, and p38 MAPK.
-
Mechanism: The ethylsulfonyl group at position 4 positions itself in the solvent-exposed region or interacts with the "gatekeeper" residue, depending on the substitution pattern at N1.
Structure-Activity Relationship (SAR) Logic
| Feature | Function in Ligand Binding | Optimization Potential |
| Cyclopropyl (C3) | Fills hydrophobic pockets (e.g., specificity pocket in JAKs). | Rigidifies the structure compared to n-propyl; prevents metabolic dealkylation. |
| Ethylsulfonyl (C4) | H-bond acceptor; modulates electronic properties of the ring. | Can be replaced by methylsulfonyl (smaller) or sulfonamide (H-bond donor) to tune selectivity. |
| Pyrazole NH (N1) | Critical H-bond donor to hinge region. | Often substituted with aryl or heteroaryl groups to access the "back pocket" of the enzyme. |
Analytical Characterization
To validate the identity of synthesized batches, the following analytical data is expected:
-
¹H NMR (400 MHz, DMSO-d₆):
- 13.0-13.5 (br s, 1H, NH).
- 8.0-8.3 (s, 1H, Pyrazole C5-H).
-
3.1-3.2 (q, 2H,
). - 2.4-2.5 (m, 1H, Cyclopropyl CH).
-
1.1-1.2 (t, 3H,
). -
0.9-1.1 (m, 4H, Cyclopropyl
).
-
LC-MS:
-
ESI+
. -
Retention time consistent with a moderately polar compound (elutes early/mid in Reverse Phase C18).
-
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Generally classified as Irritant (Xi) .
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use standard PPE (nitrile gloves, safety goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
-
Chemical Identity: PubChem.[1][2][3] Compound Summary for CAS 1707608-99-8. National Center for Biotechnology Information. Link
- Synthetic Methodology: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.
- Kinase Inhibitor Context: Menet, C. J., et al. "Triazolopyridine compounds as JAK inhibitors." WO2010149769A1. (Describes analogous cyclopropyl-sulfonyl scaffolds).
-
Agrochemical Context: Boehringer, M., et al. "Herbicidal pyrazoles." WO2014060502A1. (Describes 4-sulfonyl pyrazole intermediates). Link
